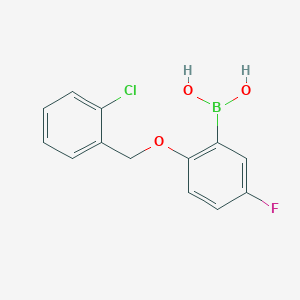
2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid
Descripción general
Descripción
2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BClO3 . It is commonly used in organometallic synthesis .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.5 . Other physical and chemical properties such as melting point, boiling point, and density are not directly available from the search results.Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
Research into boronic acid derivatives, such as the related compounds 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), has revealed their significance in fluorescence quenching studies. These studies, utilizing steady state fluorescence measurements and examining the fluorescence quenching mechanism via Stern-Volmer kinetics, highlight the potential applications of boronic acid derivatives in understanding the interactions between different molecular entities and the effects of quenching agents like aniline. The observed quenching mechanisms suggest avenues for investigating the static quenching process and the diffusion-limited reactions of these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).
Suzuki Cross-Coupling Reactions
The utility of arylboronic acids in palladium-catalyzed Suzuki cross-coupling reactions has been well documented. These reactions facilitate the synthesis of various organic compounds, including thiophene derivatives with potential pharmacological applications. The reactions between arylboronic acids and different halides under optimized conditions produce compounds exhibiting significant biological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic properties. This underscores the versatility of boronic acid derivatives in medicinal chemistry and drug development (Ikram et al., 2015).
Halodeboronation and Synthesis Applications
Another significant application of arylboronic acids is demonstrated through the halodeboronation process, which involves the transformation of aryl boronic acids to aryl halides. The development of scalable synthesis methods for compounds like 2-bromo-3-fluorobenzonitrile via bromodeboronation showcases the practicality of using arylboronic acids in organic synthesis. This generality of transformation opens new pathways for the synthesis of various organic molecules, further expanding the scope of boronic acid derivatives in chemical synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).
Antiproliferative and Proapoptotic Compounds
Exploration into the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives has unveiled their promising applications in experimental oncology. Studies focusing on their effects on cancer cell lines have identified certain derivatives as highly active agents capable of inducing cell cycle arrest and apoptosis, particularly in A2780 ovarian cancer cells. This research indicates the potential of boronic acid derivatives as novel anticancer agents, offering insights into their mechanism of action and therapeutic applications (Psurski et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(2-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-12-4-2-1-3-9(12)8-19-13-6-5-10(16)7-11(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAABGVGNAHTONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655861 | |
| Record name | {2-[(2-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid | |
CAS RN |
1256355-80-2 | |
| Record name | {2-[(2-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
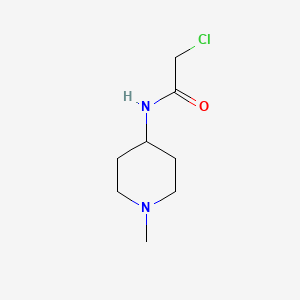
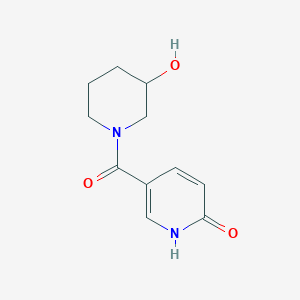
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
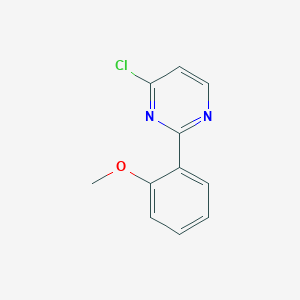
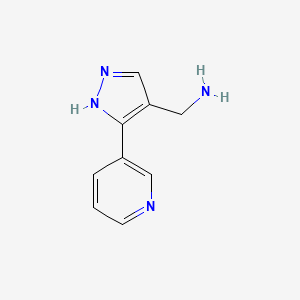
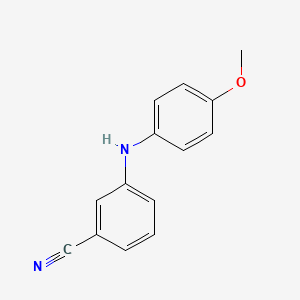
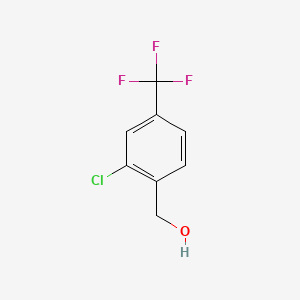
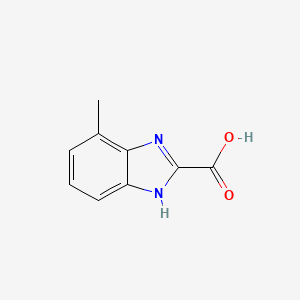
![3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486466.png)
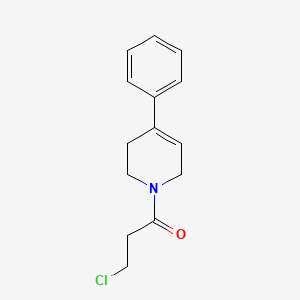
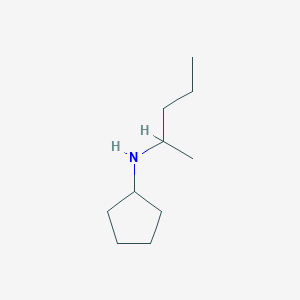
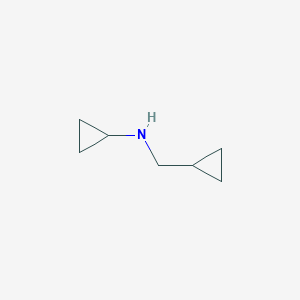
amine](/img/structure/B1486472.png)